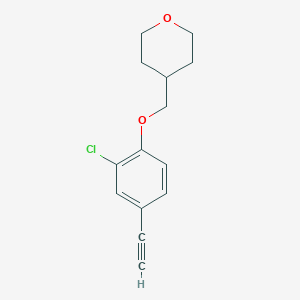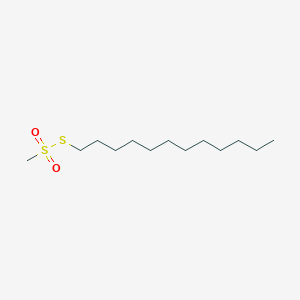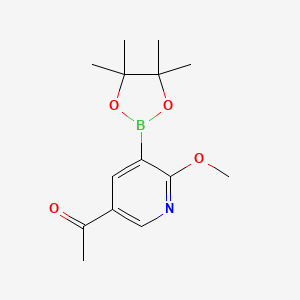![molecular formula C6H8O4 B13724802 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
Cyclohexene oxide: Used in the production of epoxy resins and as a reagent in organic synthesis.
Uniqueness: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an oxygen bridge and a carboxylic acid group. This combination of features makes it particularly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8) |
Clave InChI |
GVCULNSDAKKDQD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C(C2O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


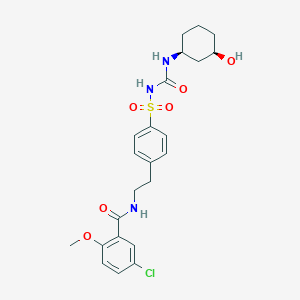
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)

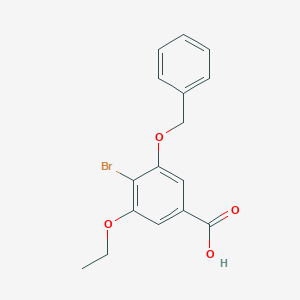
![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
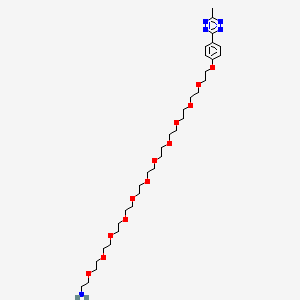

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
